molecular formula C7H8ClF2N3O2 B8473878 4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide

4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide

Cat. No. B8473878
M. Wt: 239.61 g/mol
InChI Key: XUYOHNVLFNAEDF-UHFFFAOYSA-N
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Description

4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide is a useful research compound. Its molecular formula is C7H8ClF2N3O2 and its molecular weight is 239.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide

Molecular Formula

C7H8ClF2N3O2

Molecular Weight

239.61 g/mol

IUPAC Name

4-chloro-1-(difluoromethyl)-N-methoxy-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C7H8ClF2N3O2/c1-12(15-2)6(14)5-4(8)3-13(11-5)7(9)10/h3,7H,1-2H3

InChI Key

XUYOHNVLFNAEDF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NN(C=C1Cl)C(F)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid (150 mg, 0.76 mmole) in dichloromethane (5 ml) was subsequently treated at 23° C. with N,O-dimethylhydroxylamine hydrochloride (78 mg, 0.80 mmole), N-methylmorpholine (0.09 ml, 0.8 mmole) and EDCI.HCl (154 mg, 0.8 mmole) and stirring was continued for 16 h. The mixture was washed with 1 M aqueous HCl and H2O, the organic layer was dried, evaporated and the residue purified by chromatography on silica gel using cyclohexane/AcOEt (2:1) to give the title compound (164 mg) as a colorless oil. MS: m/z=240.1 [M]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid (880 mg, 4.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (459 mg, 4.7 mmol) in dichloromethane (30 ml) was treated at room temperature with N-methylmorpholine (476 mg, 4.7 mmol). Thereafter, in three portions 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (901 mg, 4.7 mmol) was added. The solution was stirred at room temperature overnight. For the workup, the reaction mixture was treated dropwise with hydrochloric acid (1M, 30 ml) and stirred for 10 minutes. The organic layer was separated, washed with water, then dried over sodium sulphate and evaporated. The crude material was purified by chromatography on silica gel using a 2:1-mixture of cyclohexane and ethyl acetate as the eluent. The 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methoxy-methyl-amide was obtained as a colourless oil (930 mg, 87%).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
476 mg
Type
reactant
Reaction Step Two
Quantity
901 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4-chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid (150 mg, 0.76 mmol) in dichloromethane (5 ml) was subsequently treated at 23° C. with N,O-dimethylhydroxylamine hydrochloride (78 mg, 0.80 mmol), N-methylmorpholine (0.09 ml, 0.8 mmol) and N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (154 mg, 0.8 mmol) and stirring was continued for 16 hours. The mixture was washed with 1 M aqueous hydrochloric acid and water, the organic layer was dried, evaporated and the residue purified by chromatography on silica gel using cyclohexane/ethyl acetate (2:1) as the eluent to give the title compound (164 mg) as a colorless oil. MS (ISP): m/z=240.1 [M]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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